![molecular formula C19H12O5 B5749123 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid
Overview
Description
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid, also known as coumarin-3-carboxylic acid, is a natural compound found in various plants and used in the synthesis of many pharmaceuticals. This compound has been studied for its potential therapeutic applications due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Rapid Synthesis Techniques : 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, including derivatives similar to 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid, can be synthesized rapidly through methods like Vilsmeier reaction and oxidation by Jones reagent (Zhu et al., 2014).
- Structural and Conformational Studies : Chromene derivatives, including compounds structurally similar to the 4-methyl-2-oxo derivative, have been synthesized and analyzed using techniques like IR, NMR spectroscopy, mass spectrometry, and X-ray analysis. These studies provide insights into their molecular structure and conformation (Ciolkowski et al., 2009).
Chemical Properties and Reactions
- Esterification Studies : The esterifications of chromen-2-one derivatives have been explored, revealing the formation of new compounds with varied structures. These reactions highlight the chemical versatility of chromene derivatives (Sun, Wang, & Xia, 2008).
- Non-Linear Optical Properties : Studies have been conducted on the synthesis of novel coumarin-based pyrano-chromene derivatives. These compounds have been analyzed for their electronic and structural aspects, revealing significant non-linear optical properties (Arif et al., 2022).
Applications in Drug Development
- Marine Drug Synthesis : Chromene-2-carboxylic acid ester derivatives have been synthesized for studies related to antitumor antibiotic tetrahydroisoquinoline natural products. This indicates their potential application in the development of marine-derived pharmaceuticals (Li et al., 2013).
- Antibacterial and Antifungal Properties : Chromene derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential application of these compounds in the development of new antibacterial and antifungal agents (Mostafa, El-Salam, & Alothman, 2013).
properties
IUPAC Name |
4-methyl-2-oxo-9-phenylfuro[2,3-h]chromene-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c1-10-9-14(20)24-17-12(10)7-8-13-16(17)15(18(23-13)19(21)22)11-5-3-2-4-6-11/h2-9H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTVNUSHZHOAOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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